Os(II/III) Oxidation Potential Shifted Cathodically by ~430 mV vs. [Ru(bpy)₃]²⁺, Enabling Milder Oxidative Catalysis and Biosensor Compatibility
The Os(II/III) oxidation potential of [Os(bpy)₃]²⁺ is 0.452 V, compared with 0.883 V for [Ru(bpy)₃]²⁺ and 0.682 V for [Fe(bpy)₃]²⁺, measured by cyclic voltammetry under identical conditions (acetonitrile, tetrabutylammonium hexafluorophosphate electrolyte, scan rate 0.05–10.00 V·s⁻¹) [1]. This corresponds to a substantial cathodic shift of 0.431 V for the Os complex relative to its Ru counterpart. The relative ordering—Os most readily oxidized, followed by Fe, then Ru—is consistently observed across different ligand substitution patterns and is corroborated by an independent study on trinuclear pyridyltriazole-bridged complexes, where homotrinuclear Os and Ru species exhibit oxidation waves at +0.49 V and +0.86 V vs. SCE, respectively [2]. The lower Os(II/III) potential means that [Os(bpy)₃]³⁺ is a milder outer-sphere oxidant than [Ru(bpy)₃]³⁺, directly translating to selective detection of easily oxidized analytes (e.g., catechols) in the presence of more resilient matrix components [3].
Ru: E₁/₂ = 0.883 V
ΔE = −0.431 V vs. Ru
| Evidence Dimension | Metal-centered M(II/III) oxidation potential |
|---|---|
| Target Compound Data | [Os(bpy)₃]²⁺/³⁺ E₁/₂ = 0.452 V (reported vs. internal standard in MeCN) [1]; 0.49 V vs. SCE in pyridyltriazole-bridged trinuclear complex [2] |
| Comparator Or Baseline | [Ru(bpy)₃]²⁺/³⁺ E₁/₂ = 0.883 V [1]; 0.86 V vs. SCE [2]. [Fe(bpy)₃]²⁺/³⁺ E₁/₂ = 0.682 V [1] |
| Quantified Difference | ΔE(Os–Ru) = −0.431 V (Electroanalysis 2020); ΔE(Os–Ru) ≈ −0.37 V (trinuclear study vs. SCE); ΔE(Os–Fe) = −0.230 V |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate; scan rates 0.05–10.00 V·s⁻¹; Os, Ru, and Fe complexes measured under identical experimental protocol [1] |
Why This Matters
The ~430 mV more negative oxidation potential of the Os complex is the decisive factor for applications requiring a mild, biologically compatible oxidant: it allows selective oxidation of catecholamine neurotransmitters (dopamine, serotonin) while minimizing background from co-eluting interferents in HPLC-PFET detection, and positions the Os(III/II) couple within the optimal window for glucose oxidase–mediated electron transfer in amperometric biosensors.
- [1] Westhuizen, D.; Conradie, J.; Eschwege, K. G. Electrochemistry of Os Bipyridyl and Phenanthroline Complexes, Comparison with Ru and Fe. Electroanalysis 2020, 32 (12), 2815–2823. DOI: 10.1002/elan.202060300. View Source
- [2] Reedijk, J. et al. Synthesis and Characterisation of Trinuclear Ru, Os and Ru/Os Mixed-Metal Complexes with a Novel Bridging Pyridyltriazole Ligand. Inorg. Chim. Acta 2005, 358 (4), 1035–1044. Both deprotonated mixed-metal complexes exhibit a reversible oxidation wave centred on Ru at +0.86 V and one centred on Os at +0.49 V vs. SCE. View Source
- [3] Jung, M. C.; Weber, S. G. Use of Tris(2,2′-bipyridine)osmium as a Photoluminescence-Following Electron-Transfer Reagent for Postcolumn Detection in Capillary High-Performance Liquid Chromatography. Anal. Chem. 2006, 78 (6), 1761–1768. DOI: 10.1021/ac051182o. View Source
